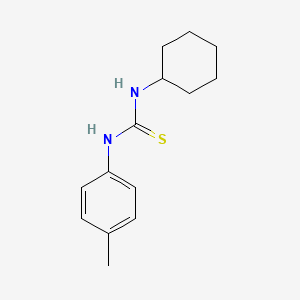

1-Cyclohexyl-3-(4-methylphenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15863-19-1 |

|---|---|

Molecular Formula |

C14H20N2S |

Molecular Weight |

248.39 g/mol |

IUPAC Name |

1-cyclohexyl-3-(4-methylphenyl)thiourea |

InChI |

InChI=1S/C14H20N2S/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |

InChI Key |

CFLODRBMZSPZIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical and Contemporary Approaches for the Synthesis of N,N'-Disubstituted Thioureas

The synthesis of N,N'-disubstituted thioureas, including 1-cyclohexyl-3-(4-methylphenyl)thiourea, has traditionally relied on well-established reaction pathways. However, modern synthetic chemistry has also introduced innovative strategies to enhance efficiency and sustainability.

Reaction Pathways Involving Isothiocyanates and Amines Relevant to this compound

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. nih.gov In the case of this compound, this involves the nucleophilic addition of cyclohexylamine (B46788) to 4-methylphenyl isothiocyanate. This reaction is typically characterized by its high efficiency and the formation of the desired product in good yields.

Mechanochemical methods, such as manual grinding or automated ball milling, have emerged as a solvent-free alternative for this type of transformation. nih.gov These solid-state techniques often lead to quantitative yields in a significantly reduced reaction time compared to conventional solution-based methods. nih.gov For instance, the click-type amine-isothiocyanate coupling has been shown to proceed to completion within minutes through manual grinding or automated ball milling. nih.gov

Another approach involves the in-situ generation of the isothiocyanate intermediate. This can be achieved by reacting a primary amine with carbon disulfide, which forms a dithiocarbamate (B8719985) salt that subsequently decomposes to the isothiocyanate. nih.gov This intermediate then reacts with another amine to yield the unsymmetrical thiourea (B124793). nih.gov

A notable development is the use of bench-stable solid reagents like (Me4N)SCF3, which allows for a rapid and highly efficient conversion of primary amines to isothiocyanates at room temperature. acs.org This method avoids the use of toxic and volatile reagents traditionally employed for this purpose. acs.org

Multicomponent Reaction (MCR) Approaches for Thiourea Catalyst Synthesis

Multicomponent reactions (MCRs) offer a powerful and atom-economical strategy for the synthesis of complex molecules like thiourea derivatives from simple starting materials in a single step. nih.govresearchgate.net A significant MCR approach for synthesizing N-cyclohexyl thiourea derivatives involves the reaction of an isocyanide, an amine, and elemental sulfur. researchgate.net This method allows for the creation of a diverse range of thiourea organocatalysts. researchgate.net

Continuous-flow systems have been successfully integrated with MCRs for thiourea synthesis, presenting a sustainable and efficient alternative to batch processes. nih.govresearchgate.net These systems utilize an aqueous polysulfide solution, enabling the reaction to proceed under homogeneous and mild conditions. nih.gov The products often crystallize directly from the reaction mixture and can be isolated by simple filtration, eliminating the need for chromatographic purification. nih.govresearchgate.net

| MCR Approach | Components | Key Features | Reference |

| Isocyanide-Amine-Sulfur | Isocyanide, Amine, Elemental Sulfur | Sustainable, allows for diverse catalyst synthesis. | researchgate.net |

| Continuous-Flow MCR | Isocyanide, Amine/Amidine, Aqueous Polysulfide | Homogeneous, mild conditions, simple filtration for isolation. | nih.govresearchgate.net |

Catalytic Synthesis of Thiourea Derivatives

The use of catalysts can significantly enhance the efficiency and selectivity of thiourea synthesis. Both metal-based and organocatalytic systems have been explored for this purpose.

Thiourea derivatives themselves have been extensively used as organocatalysts in a variety of asymmetric reactions, including Michael additions, aza-Henry reactions, and Strecker syntheses. researchgate.netlibretexts.org The catalytic activity of thioureas stems from their ability to activate electrophiles through hydrogen bonding. libretexts.org

Solvent-Free and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, several solvent-free and environmentally benign methods for thiourea synthesis have been developed. As previously mentioned, mechanochemical synthesis via ball milling or manual grinding provides a solvent-free route to N,N'-disubstituted thioureas with high to quantitative yields. nih.gov

Another green approach utilizes deep eutectic solvents (DES) as both the catalyst and reaction medium. rsc.orgrsc.org For example, a system composed of choline (B1196258) chloride and tin(II) chloride has been shown to be effective for the direct synthesis of monosubstituted thioureas from thiourea and an amine. rsc.orgrsc.org This method offers the advantages of using a biocompatible and reusable catalytic system. rsc.org

Ultrasound irradiation has also been employed to promote the synthesis of thiourea derivatives in aqueous media, further highlighting the shift towards more sustainable practices. acs.org Additionally, "on-water" synthesis, where the reaction is performed in an aqueous slurry, has been demonstrated as a facile and sustainable method for producing unsymmetrical thioureas from isothiocyanates and amines. organic-chemistry.org This approach often allows for simple product isolation by filtration and enables the recycling of the water effluent. organic-chemistry.org

| Green Synthetic Protocol | Key Features | Typical Yields | Reference |

| Mechanochemical Synthesis | Solvent-free, rapid reaction times. | ≥99% | nih.gov |

| Deep Eutectic Solvents | Biocompatible, reusable catalyst/medium. | Moderate to Excellent | rsc.orgrsc.org |

| Ultrasound-Assisted Synthesis | Use of aqueous media, enhanced reaction rates. | Good | acs.org |

| "On-Water" Synthesis | Sustainable, simple filtration, recyclable effluent. | Not specified | organic-chemistry.org |

Advanced Purification and Isolation Techniques for N,N'-Disubstituted Thioureas

The purification and isolation of N,N'-disubstituted thioureas are critical steps in their synthesis. While classical techniques like recrystallization and column chromatography are commonly employed, modern approaches aim for simplification and reduced solvent usage. psu.eduresearchgate.net

In many of the green synthetic methods discussed, such as continuous-flow MCRs and "on-water" synthesis, the product often precipitates directly from the reaction mixture in high purity. nih.govorganic-chemistry.org This allows for isolation by simple filtration, significantly reducing the need for further purification steps and the associated use of organic solvents. acs.orgnih.govresearchgate.net

For instances where chromatographic purification is necessary, standard silica (B1680970) gel column chromatography is typically effective. researchgate.net The choice of eluent system depends on the polarity of the specific thiourea derivative.

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 1-Cyclohexyl-3-(4-methylphenyl)thiourea by identifying its functional groups and mapping the chemical environments of its atoms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is pivotal for identifying the functional groups within this compound. The spectra of thiourea (B124793) derivatives are characterized by several key absorption bands.

For thiourea and its derivatives, the N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. These bands can be influenced by hydrogen bonding. The C=S stretching vibration, a key marker for the thiourea group, is expected to appear in the range of 700-850 cm⁻¹. The C-N stretching vibrations usually occur between 1200 and 1400 cm⁻¹.

In the case of this compound, the FT-IR spectrum would be expected to show characteristic peaks corresponding to the N-H, C-H (aliphatic and aromatic), C=S, and C-N functional groups. For comparison, the FT-IR spectrum of the related compound 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea shows distinct bands that help in the assignment of the vibrational modes. researchgate.net Similarly, studies on 1,3-diphenyl thiourea provide a basis for understanding the vibrational modes of the phenyl and thiourea moieties. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=S Stretch | 700 - 850 |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=S bond and the aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexyl and p-tolyl groups, as well as the N-H protons of the thiourea linkage.

Aromatic Protons: The p-substituted phenyl ring will give rise to two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm).

Methyl Protons: The methyl group on the tolyl moiety will appear as a singlet around δ 2.3 ppm.

Cyclohexyl Protons: The protons on the cyclohexyl ring will produce a series of multiplets in the aliphatic region (δ 1.0-2.0 ppm), with the proton attached to the nitrogen appearing at a more downfield shift.

N-H Protons: The N-H protons of the thiourea group will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration due to hydrogen bonding.

For comparison, the ¹H NMR spectrum of the related 1-cyclohexyl-4-phenyl-1H-1,2,3-triazole shows the cyclohexyl protons in the range of δ 1.26-2.27 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Thiocarbonyl Carbon: The C=S carbon is a key indicator and is expected to resonate significantly downfield, typically in the range of δ 180-190 ppm.

Aromatic Carbons: The carbons of the p-tolyl group will show distinct signals in the aromatic region (δ 120-140 ppm).

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region (δ 25-50 ppm).

Methyl Carbon: The methyl carbon of the tolyl group will have a characteristic signal around δ 21 ppm.

Data from related structures like 1-cyclohexyl-4-phenyl-1H-1,2,3-triazole shows the cyclohexyl carbons at δ 25.0, 25.1, and 33.5 ppm, and the methine carbon attached to the nitrogen at δ 60.0 ppm. rsc.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 (d) | 120 - 140 |

| Methyl (CH₃) | ~2.3 (s) | ~21 |

| Cyclohexyl (CH₂) | 1.0 - 2.0 (m) | 25 - 35 |

| Cyclohexyl (CH-N) | Downfield multiplet | ~50-60 |

| N-H | Variable (broad s) | - |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₂₀N₂S), the expected exact mass is approximately 248.1347 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value.

Common fragmentation pathways for thiourea derivatives involve cleavage of the C-N bonds and fragmentation of the substituent groups. For this compound, characteristic fragments would likely correspond to the cyclohexyl cation, the tolyl isothiocyanate cation, and other fragments resulting from the breakdown of the thiourea core. The mass spectrum of the related compound 1-cyclohexyl-4-phenyl-1H-1,2,3-triazole shows a molecular ion peak [M+H]⁺ at m/z 228.14, confirming its molecular weight. rsc.org

Solid-State Structural Analysis by X-ray Diffraction

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation of Related 1-Cyclohexylthiourea Structures

In 1-cyclohexyl-3-(p-tolyl)urea, the cyclohexane (B81311) ring adopts a stable chair conformation. researchgate.netresearchgate.net The urea (B33335) group and the phenyl ring are nearly coplanar. researchgate.net A significant dihedral angle of 52.02° is observed between the plane of the phenyl ring and the plane of the urea group. researchgate.net It is highly probable that this compound would adopt a similar conformation, with the cyclohexyl ring in a chair form.

The crystal data for 1-cyclohexyl-3-(p-tolyl)urea is as follows: it crystallizes in the monoclinic space group P2₁/c with cell parameters a = 12.6793(11) Å, b = 9.0970(7) Å, c = 11.4964(10) Å, and β = 98.008(8)°. researchgate.netwilliams.eduresearchgate.net

For another related compound, 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea, the cyclohexane ring also adopts a chair conformation, and the aminothiourea unit is nearly planar. nih.gov

Analysis of Intermolecular Non-Covalent Interactions and Crystal Packing

The crystal packing of thiourea derivatives is typically dominated by hydrogen bonding. In the case of 1-cyclohexyl-3-(p-tolyl)urea, intermolecular connectivity is established through N-H···O hydrogen bonds. researchgate.net Specifically, the N1–H1···O1 hydrogen bond plays a crucial role in the crystal lattice. researchgate.net

For this compound, it is expected that the crystal packing would be stabilized by intermolecular N-H···S hydrogen bonds, which are characteristic of thiourea derivatives. These interactions would likely lead to the formation of dimers or extended chains, significantly influencing the solid-state architecture. In the related 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea, intermolecular N-H···N and N-H···S hydrogen bonds are responsible for stabilizing the crystal structure. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-cyclohexyl-3-p-tolylthiourea |

| 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea |

| 1,3-diphenyl thiourea |

| 1-cyclohexyl-4-phenyl-1H-1,2,3-triazole |

| 1-cyclohexyl-3-(p-tolyl)urea |

Elemental Compositional Verification

The elemental composition of a synthesized compound is a critical parameter that confirms the presence and relative abundance of each element within its molecular structure. This is typically the first step in structural verification after synthesis and purification. For this compound, with a molecular formula of C₁₄H₂₀N₂S, elemental analysis provides the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). These experimental values are then compared against the theoretically calculated percentages derived from the molecular formula.

A close correlation between the found and calculated values is essential to confirm the purity and empirical formula of the compound. High-resolution mass spectrometry (HRMS) further corroborates the molecular formula by providing a highly accurate mass measurement of the parent ion, which can be matched to its calculated exact mass.

Theoretical vs. Experimental Elemental Composition

Detailed research findings on the specific elemental composition of this compound are not available in publicly accessible scientific literature. However, the expected theoretical values can be calculated from its molecular formula, C₁₄H₂₀N₂S. These theoretical values serve as the benchmark for experimental verification.

For a compound to be considered pure, the experimentally determined values from techniques like CHNS combustion analysis should closely match these calculated percentages, typically within a ±0.4% margin of error.

Calculated Elemental Composition for C₁₄H₂₀N₂S

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 | 67.69% |

| Hydrogen (H) | 1.008 | 20 | 20.160 | 8.12% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.28% |

| Sulfur (S) | 32.065 | 1 | 32.065 | 12.91% |

| Total | | | 248.393 | 100.00% |

In a typical research setting, the synthesis of a related compound, N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea, was confirmed using these standard analytical methods, underscoring the importance of such data in structural elucidation. researchgate.net Similarly, the urea analogue, 1-cyclohexyl-3-(p-tolyl)urea, has also been recently characterized, with its structure confirmed through comprehensive analytical data. researchgate.net Although specific experimental data for this compound is not documented in the available literature, the established characterization of these closely related structures highlights the standard and necessity of elemental verification.

Coordination Chemistry and Metal Complexation

Ligating Properties of 1-Cyclohexyl-3-(4-methylphenyl)thiourea and Related Thiourea (B124793) Ligands

The remarkable ability of thioureas to act as versatile ligands stems from the presence of multiple donor atoms and their structural flexibility. researchgate.net This allows for numerous coordination possibilities, making them valuable building blocks in coordination chemistry. rsc.org

Thiourea derivatives are recognized as excellent ligands due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. researchgate.net Typically, in neutral N,N'-disubstituted thioureas like this compound, coordination occurs through the soft sulfur atom, which acts as a neutral monodentate ligand. mdpi.com This is the most common bonding mode. researchgate.net

However, the nitrogen atoms also possess lone pairs and can participate in coordination. rsc.org Depending on the metal center, reaction conditions, and the electronic properties of the substituents, thioureas can act as bridging ligands or as chelating agents. mdpi.com Deprotonation of one or both N-H groups can occur, allowing the ligand to bind as a monoanion or a dianion, often leading to the formation of a stable four-membered M-S-C-N ring system. researchgate.net The inherent flexibility of the thiourea backbone, including the potential for tautomerism between thione [C=S] and thiol [C-SH] forms, contributes to its diverse coordination behavior. uobasrah.edu.iq

The nature of the substituents on the nitrogen atoms significantly impacts the ligating properties of thiourea derivatives. tandfonline.com In this compound, the bulky cyclohexyl group introduces considerable steric hindrance. This steric bulk can prevent the formation of polynuclear complexes and block the coordination of solvent molecules to the metal center, favoring the formation of four-coordinate monomeric complexes. nih.gov For instance, studies on N,N'-dicyclohexylthiourea have shown that it selectively forms four-coordinated complexes with Co(II), Ni(II), and Zn(II). nih.gov

The electronic properties of the substituents also play a crucial role. The 4-methylphenyl (p-tolyl) group is generally considered electron-donating, which can influence the electron density on the donor atoms. In contrast, electron-withdrawing substituents, such as acyl or sulfonyl groups, can alter the coordination mode by introducing additional donor atoms (e.g., oxygen) and modifying the acidity of the N-H protons, facilitating chelation. tandfonline.comrsc.org The interplay between the steric demands of the cyclohexyl group and the electronic nature of the tolyl group in this compound dictates the stability and geometry of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea ligands is generally straightforward, often involving the direct reaction of a metal salt with the ligand in a suitable solvent. nih.govasianpubs.org

Transition metal complexes of N,N'-disubstituted thioureas are typically prepared by reacting the ligand with a metal halide or another suitable precursor in an organic solvent like ethanol (B145695) or acetonitrile (B52724) at room temperature or with gentle heating. mdpi.comnih.govasianpubs.org

For example, a rhodium(III) complex of the closely related N-cyclohexyl-N'-phenylthiourea was prepared by refluxing RhCl₃·3H₂O with the ligand in a 1:3 molar ratio in ethanol. asianpubs.org Similarly, complexes of Co(II), Ni(II), Pd(II), and Zn(II) with the sterically hindered 1,3-bis(2,6-diethylphenyl)thiourea were synthesized by reacting the respective metal halide with two equivalents of the ligand in acetonitrile at room temperature, yielding four-coordinated monomeric complexes of the general formula [ML₂X₂]. nih.gov Palladium(II) and Platinum(II) complexes have been prepared by reacting K₂PdCl₄ or K₂PtCl₄ with thiourea derivatives in an aqueous ethanol solution. asianpubs.org Gold(I) and Silver(I) complexes, often involving phosphine (B1218219) co-ligands, are synthesized by reacting the thiourea ligand with precursors like [Au(OTf)(PPh₃)] or Ag(OTf). nih.govdntb.gov.ua

A general synthetic scheme for a divalent metal complex with this compound (L) would be: MCl₂ + 2L → [ML₂Cl₂] (where M = Co, Ni, Pd)

The resulting complexes are typically colored solids that are stable in air. asianpubs.org

The formation and structure of metal complexes with thiourea ligands are elucidated using a combination of analytical techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: A key indicator of coordination through the sulfur atom is the shift in the ν(C=S) stretching frequency. In the free ligand, this band appears around 1138 cm⁻¹. researchgate.net Upon coordination to a metal, the C=S bond order decreases, causing this band to shift to a lower frequency, while the ν(C-N) band may shift to a higher frequency. asianpubs.orgresearchgate.net For instance, in a Rh(III) complex with N-cyclohexyl-N'-phenylthiourea, a band appearing in the 380-365 cm⁻¹ range is attributed to the M-S bond. asianpubs.org

NMR Spectroscopy: ¹³C NMR spectroscopy is particularly useful for confirming the coordination site. The chemical shift of the thiocarbonyl carbon (C=S) in the free ligand (typically around 182 ppm) shifts upon coordination. nih.gov For example, in Pd(II) and Zn(II) complexes with 1,3-bis(2,6-diethylphenyl)thiourea, this signal shifted upfield to ~176-177 ppm, confirming bonding through the sulfur atom. nih.gov ¹H NMR shows a downfield shift of the N-H proton signals upon complexation, which can be indicative of hydrogen bonding interactions within the complex. nih.govnih.gov

Electronic Absorption (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and the nature of the metal-ligand bonding.

| Complex | Key IR Bands (cm⁻¹) | ¹³C NMR δ(C=S) (ppm) | Coordination Mode | Reference |

|---|---|---|---|---|

| [L₂PdCl₂] (L = 1,3-bis(2,6-diethylphenyl)thiourea) | - | 176.4 | Monodentate (S-donor) | nih.gov |

| [L₂ZnI₂] (L = 1,3-bis(2,6-diethylphenyl)thiourea) | - | 177.3 | Monodentate (S-donor) | nih.gov |

| 3-Cyclohexyl-1-(3,5-dinitrobenzoyl)thiourea | ν(C=S): 1138 | - | Free Ligand | researchgate.net |

| [Rh(H₂O)₂Cl(L)] (L = N-cyclohexyl-N'-phenylthiourea) | ν(Rh-S): 380-365 | - | - | asianpubs.org |

Electrochemical Characterization: Cyclic voltammetry (CV) is employed to study the redox behavior of the metal complexes. uobasrah.edu.iq For example, CV studies of Ni(II) and Co(II) complexes with a benzoylthiourea (B1224501) derivative showed irreversible reduction peaks corresponding to the Metal(II)/Metal(I) and Metal(I)/Metal(0) couples, confirming the oxidation state of the metal ion in the complex. uobasrah.edu.iq

Magnetic Characterization: Magnetic susceptibility measurements help determine the number of unpaired electrons and thus the geometry of the complex, distinguishing, for example, between square planar (diamagnetic) and tetrahedral (paramagnetic) Ni(II) complexes.

Theoretical Investigations of Metal-Ligand Interactions

Computational methods, such as Density Functional Theory (DFT) and molecular docking, provide deep insights into the nature of metal-ligand bonding, the stability of different isomers, and potential intermolecular interactions. nih.govuaeu.ac.aenih.gov

Full geometry optimization and Natural Bond Orbital (NBO) analyses can be used to determine the most stable conformations, the natural charge on the coordinated metal ion, its electronic configuration, and the hybridization of the metal-ligand bonds. uaeu.ac.aedoi.org For N-phenyl-N′-(3-triazolyl)thiourea complexes with Co(II), Ni(II), and Cu(II), DFT calculations helped establish that the ligands coordinate via the thiolate sulfur and a triazole nitrogen, resulting in geometries between tetrahedral and square-planar. uaeu.ac.aedoi.org

Theoretical studies on sulfonylthiourea complexes have revealed the importance of non-covalent interactions, such as chalcogen bonds between the thiourea sulfur and a sulfonyl oxygen, in stabilizing specific isomers. For sterically hindered thiourea complexes, Hirshfeld surface analysis can quantify significant intermolecular interactions, such as hydrogen bonds, within the crystal structure. nih.gov These computational investigations are crucial for rationalizing experimentally observed structures and properties and for designing new ligands with tailored coordination behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding in Metal Complexes

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and bonding in metal complexes of thiourea derivatives. researchgate.net While specific DFT studies exclusively on this compound complexes are not extensively documented in publicly available literature, the principles can be inferred from studies on closely related analogues, such as 1-cyclohexyl-3-phenylthiourea (B3024977) and other N,N'-disubstituted thioureas. researchgate.netdoi.org

DFT calculations provide valuable insights into the nature of the metal-ligand bond. For thiourea complexes, coordination typically occurs through the sulfur atom, and in some cases, through both the sulfur and a nitrogen atom, particularly upon deprotonation of the N-H group. researchgate.net The bonding can be described by a combination of σ-donation from the ligand to the metal and potential π-backbonding from the metal to the ligand.

Key parameters derived from DFT calculations that help in understanding the electronic structure include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of the chemical reactivity and kinetic stability of the complex. In thiourea complexes, the HOMO is often localized on the ligand, particularly the sulfur atom, while the LUMO may be centered on the metal ion or distributed over the complex.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution and the nature of the metal-ligand bonds. doi.org It can quantify the charge transfer between the ligand and the metal, confirming the donor-acceptor nature of the interaction. For instance, in related thiourea complexes, NBO analysis has shown significant charge transfer from the sulfur and nitrogen atoms to the metal center. doi.org

Electron Density Distribution: The quantum theory of atoms in molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature of the chemical bonds (e.g., covalent vs. ionic character). nih.gov

The electronic properties of the complexes are significantly influenced by the nature of the metal ion and the substituents on the thiourea ligand. The cyclohexyl and 4-methylphenyl groups in this compound can modulate the electron-donating ability of the sulfur and nitrogen atoms through inductive and resonance effects, thereby influencing the stability and electronic structure of the resulting metal complexes.

A representative table summarizing typical electronic structure parameters that would be obtained from a DFT study on a hypothetical metal complex of this compound is presented below.

| Parameter | Typical Value/Observation | Significance |

| HOMO-LUMO Energy Gap (ΔE) | Varies with metal ion | Indicates chemical reactivity and electronic transition energies. |

| NBO Charge on Metal | Positive, value depends on metal and oxidation state | Quantifies the extent of electron donation from the ligand. |

| NBO Charge on Sulfur | Negative, but less than in the free ligand | Indicates involvement in coordination and charge donation. |

| Wiberg Bond Index (M-S) | > 0 | Suggests a degree of covalent character in the metal-sulfur bond. |

Elucidation of Coordination Geometries and Oxidation States

The coordination geometry of metal complexes with this compound is determined by several factors, including the coordination number and electronic configuration of the metal ion, the steric bulk of the cyclohexyl and 4-methylphenyl groups, and the reaction conditions. Thiourea and its derivatives can act as monodentate or bidentate ligands. researchgate.netmdpi.com

Monodentate Coordination: In many cases, this compound coordinates to a metal center as a neutral monodentate ligand through its sulfur atom. This is the most common coordination mode.

Bidentate Coordination: Bidentate coordination can occur through the sulfur and one of the nitrogen atoms. This often involves the deprotonation of the N-H proton, resulting in a monoanionic ligand that forms a chelate ring with the metal ion. researchgate.net Intramolecular hydrogen bonding between an N-H proton and an oxygen atom in acylthiourea derivatives can favor a planar conformation, which may influence the coordination behavior. cardiff.ac.uk

Common coordination geometries observed for metal complexes with thiourea derivatives include:

Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II) and Cd(II), as well as with some Co(II) complexes. doi.org

Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). researchgate.net

Octahedral: This geometry is adopted when the metal ion has a coordination number of six, which can be achieved with two or three bidentate ligands or a combination of monodentate ligands and other co-ligands. researchgate.net

The table below summarizes the expected coordination behavior of this compound with various metal ions, based on studies of similar ligands.

| Metal Ion | Typical Oxidation State | Likely Coordination Geometry | Coordination Mode of Ligand |

| Cu(II) | +2 | Distorted Tetrahedral or Square Planar | Monodentate (S) or Bidentate (S, N) |

| Ni(II) | +2 | Square Planar or Tetrahedral | Monodentate (S) or Bidentate (S, N) |

| Zn(II) | +2 | Tetrahedral | Monodentate (S) |

| Pd(II) | +2 | Square Planar | Bidentate (S, N) |

| Pt(II) | +2 | Square Planar | Bidentate (S, N) |

Catalytic Applications and Mechanistic Insights

Organocatalytic Role of 1-Cyclohexyl-3-(4-methylphenyl)thiourea and Related Derivatives

The catalytic activity of thiourea (B124793) compounds is primarily rooted in their capacity to act as potent hydrogen-bond donors and, in some contexts, as Brønsted acids or components of bifunctional acid-base systems. nih.govacs.org

Thiourea derivatives excel as hydrogen-bond donor catalysts through non-covalent interactions. wikipedia.org The two N-H protons of the thiourea group can form a bidentate, clamp-like hydrogen-bonding interaction with electrophilic substrates, particularly those containing carbonyl or nitro groups. wikipedia.org This dual hydrogen bonding effectively lowers the energy of the transition state by activating the electrophile towards nucleophilic attack and stabilizing the developing negative charge, such as in an oxyanion intermediate. wikipedia.orgnih.govscispace.com

This mode of activation is central to many thiourea-catalyzed reactions. nih.gov For instance, in reactions involving carbonyl compounds, the thiourea catalyst hydrogen-bonds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.govacs.org This interaction is crucial for promoting reactions like Michael additions, Mannich reactions, and Henry reactions. libretexts.orgacs.org The acidity and hydrogen-bonding strength of the thiourea catalyst can be fine-tuned by modifying the substituents on the nitrogen atoms; electron-withdrawing groups enhance the acidity and catalytic activity. nih.gov

Beyond simple hydrogen-bond donation, thiourea derivatives can function as Brønsted acids. nih.govscispace.com In certain reactions, the mechanism involves the protonation of the substrate by the thiourea catalyst to form a more reactive species, such as an oxacarbenium ion. scispace.comresearchgate.net For example, computational and experimental studies on the tetrahydropyranylation of alcohols catalyzed by Schreiner's thiourea suggest a Brønsted acid mechanism is preferred over a purely hydrogen-bonding pathway. scispace.comresearchgate.net Some advanced selenourea-thiourea catalysts have also been shown to operate via a Brønsted acid mechanism, where the rate-limiting step is the protonation of a zwitterionic intermediate. nih.gov

Furthermore, many of the most effective thiourea organocatalysts are bifunctional, possessing both a thiourea moiety (acting as a hydrogen-bond donor or Brønsted acid) and a Lewis basic group (like a tertiary amine). jst.go.jprsc.org In this arrangement, the catalyst can simultaneously activate both the electrophile and the nucleophile. jst.go.jplibretexts.org The Lewis basic site deprotonates the nucleophile, increasing its reactivity, while the thiourea group activates the electrophile through hydrogen bonding. nih.govlibretexts.org This dual activation strategy is a cornerstone of bifunctional thiourea catalysis and has been successfully applied to a wide range of asymmetric transformations. jst.go.jprsc.org

Applications in Asymmetric Organic Transformations

The unique catalytic properties of thiourea derivatives have been extensively applied in asymmetric synthesis to generate chiral molecules with high levels of stereocontrol.

Bifunctional thiourea catalysts have proven to be exceptionally effective in promoting key carbon-carbon bond-forming reactions with high enantioselectivity and diastereoselectivity.

Michael Additions: The asymmetric Michael addition, or conjugate addition, is a flagship application for thiourea catalysts. These catalysts activate α,β-unsaturated compounds (like nitroolefins or imides) towards attack from nucleophiles (such as malonates or ketones). libretexts.orgrsc.orgacs.org The catalyst orients the reactants in the transition state to control the formation of the new stereocenter. nih.gov High yields and excellent enantioselectivities are often achieved. rsc.orgnih.govacs.org

Enantioselective Michael Additions Catalyzed by Thiourea Derivatives

| Catalyst Type | Electrophile | Nucleophile | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Bifunctional Thiourea | Nitroolefins | Acetylacetone | up to 99 | up to 94 | nih.gov |

| Bifunctional Thiourea | Nitroolefins | 1,3-Dicarbonyl Compounds | high | high | jst.go.jp |

| Bifunctional Thiourea | α,β-Unsaturated Imides | Malononitrile | good | up to 93 | acs.orgacs.org |

| (R,R)-Diphenylethylenediamine-derived Thiourea | Nitroalkenes | Various | good to excellent | high | rsc.org |

Henry (Nitroaldol) Reaction: The Henry reaction involves the addition of a nitroalkane to a carbonyl compound. Chiral thiourea catalysts, particularly bifunctional variants derived from cinchona alkaloids or other chiral scaffolds, effectively catalyze this reaction to produce valuable β-nitro alcohols with high stereocontrol. acs.orgmdpi.comacs.org The catalyst typically activates the aldehyde via hydrogen bonding while the basic site facilitates the deprotonation of the nitroalkane. mdpi.comnih.gov In some cases, novel bis-thiourea catalysts have also been developed for this purpose. nih.gov

Enantioselective Henry Reactions Catalyzed by Thiourea Derivatives

| Catalyst Type | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Axially Chiral Bis(arylthiourea) | Aromatic Aldehydes | Nitromethane | good | moderate | mdpi.com |

| Cinchona Alkaloid Thiourea | Isatin-derived Ketimines | Long-chain Nitroalkanes | N/A | 78–99 | nih.govacs.org |

| Diamine-tethered Bis(thiourea) | Aromatic/Heterocyclic Aldehydes | Nitromethane | exceptionally high | excellent | acs.org |

Mannich-Type Reactions: In the asymmetric Mannich reaction, thiourea catalysts promote the addition of a nucleophile (like a silyl (B83357) ketene (B1206846) acetal (B89532) or a β-keto ester) to an imine. libretexts.orgacs.org This reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds, which are precursors to β-amino acids. acs.orgnih.gov Bifunctional thiourea catalysts activate the imine through hydrogen bonding and the nucleophile through general base catalysis, leading to products with high yields and stereoselectivities. rsc.orgnih.gov

Asymmetric Mannich-Type Reactions Catalyzed by Thiourea Derivatives

| Catalyst Type | Imine | Nucleophile | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Thiourea Fused γ-Amino Alcohol | Various Imines | β-Keto Active Methylene Compounds | up to 88 | up to 99 | rsc.orgnih.gov |

| Bifunctional Thiourea | N-Boc Aryl Imines | Silyl Ketene Acetal | N/A | high | libretexts.org |

Thiourea organocatalysts are highly suited for initiating cascade (or domino) reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. miamioh.edu This approach significantly enhances synthetic efficiency and atom economy. acs.orgrsc.org For example, bifunctional thiourea catalysts have been used to promote domino aza-Michael/Henry reactions to construct complex heterocyclic structures like 3-nitro-1,2-dihydroquinolines in one pot. mdpi.com Other examples include formal [5+1] cycloadditions and various tandem reactions that lead to densely functionalized chiral molecules. jst.go.jprsc.org The ability of the catalyst to control multiple stereocenters in a single cascade sequence is a testament to its efficacy. miamioh.edu

Mechanistic Investigations of Catalytic Cycles

Understanding the precise mechanism of thiourea-catalyzed reactions is crucial for rational catalyst design and reaction optimization. Mechanistic studies often employ a combination of kinetic analysis, spectroscopic methods (NMR, IR), and computational modeling (DFT). nih.govacs.orgresearchgate.net

The prevailing mechanistic model for bifunctional thiourea catalysis involves a dual-activation transition state. nih.govlibretexts.org In this model, the thiourea N-H groups bind to and activate the electrophile (e.g., an imine or nitroolefin), while the catalyst's basic moiety (e.g., a tertiary amine) activates the nucleophile by deprotonation or hydrogen bonding. acs.orglibretexts.org This ternary complex brings the reactants together in a highly organized, chiral environment, which dictates the stereochemical outcome of the reaction. rsc.org

Computational studies have been instrumental in visualizing these transition states and explaining the origins of enantioselectivity. nih.govresearchgate.net For example, DFT calculations have supported a stepwise mechanism in some Brønsted acid-catalyzed reactions, involving the formation of an oxocarbenium intermediate. scispace.comresearchgate.net In other cases, they have elucidated the complex hydrogen-bonding networks that stabilize the transition state in cycloaddition reactions. rsc.org Kinetic and spectroscopic experiments provide complementary evidence, helping to confirm the proposed catalytic cycles and the role of catalyst-substrate interactions. nih.govacs.org Mechanistic investigations into thiourea-mediated photocycloadditions have even revealed pathways involving altered excited-state lifetimes, showcasing the diverse modes of action for these versatile catalysts. nih.gov

Role of Specific Functional Groups and Conformational Dynamics in Catalytic Activity

The Thiourea Moiety: The Engine of Catalysis

The cornerstone of the catalytic activity of this compound is the thiourea group (-NH-C(S)-NH-). This functional group is a powerful double hydrogen-bond donor. researchgate.net The two N-H protons can form hydrogen bonds with electronegative atoms (such as oxygen, nitrogen, or halogens) in a substrate molecule. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. The acidity of these N-H protons is a critical factor in the catalytic efficacy. Thioureas are generally more acidic and better hydrogen-bond donors than their urea (B33335) counterparts due to the electronic properties of the sulfur atom. researchgate.net

The 4-Methylphenyl (p-Tolyl) Group: An Electronic Modulator

The p-tolyl group attached to one of the nitrogen atoms of the thiourea moiety plays a significant role in modulating the electronic properties of the catalyst. The methyl group (-CH3) is an electron-donating group through an inductive effect. This has a direct impact on the acidity of the adjacent N-H proton. Compared to an unsubstituted phenyl group or a phenyl group with electron-withdrawing substituents, the p-tolyl group slightly reduces the acidity of the N-H protons. While highly acidic N-H protons are often sought for strong activation of electrophiles, the nuanced electronic nature of the p-tolyl group can be beneficial in reactions requiring a delicate balance of activation and selectivity.

In a mechanistic study on the formation of compounds from N,N'-diphenylthioureas, it was observed that the presence of an electron-donating group, such as a methyl group at the para-position of the aryl group, can influence the reaction pathway. rsc.org

The Cyclohexyl Group: A Steric and Conformational Anchor

The cyclohexyl group, a bulky and non-planar substituent, primarily imparts steric influence and dictates the conformational preferences of the catalyst. In the solid state, the cyclohexane (B81311) ring in related thiourea derivatives has been shown to adopt a stable chair conformation. This conformation positions the hydrogen atoms in distinct axial and equatorial environments, which can influence how the catalyst interacts with substrates.

The steric bulk of the cyclohexyl group can play a crucial role in the enantioselectivity of asymmetric reactions by creating a well-defined chiral pocket around the catalytic site, thereby directing the approach of the reactants.

Conformational Dynamics and Their Catalytic Implications

This conformational flexibility allows the catalyst to adopt different orientations to accommodate various substrates. The specific conformation of the catalyst-substrate complex in the transition state is what ultimately determines the reaction rate and stereochemical outcome.

Illustrative Catalytic Performance Data

| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | trans-β-nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 92 |

| 2 | Acetone | trans-β-nitrostyrene | 10 | Toluene | 48 | 88 | - | 85 |

| 3 | Cyclopentanone | trans-β-nitrostyrene | 10 | Toluene | 24 | 92 | 93:7 | 90 |

This table is a representative example based on the performance of similar bifunctional thiourea catalysts and is intended for illustrative purposes.

The data demonstrates that the catalyst's structure, including the nature of the groups attached to the thiourea core, significantly impacts the yield, diastereoselectivity, and enantioselectivity of the reaction. The high stereocontrol is attributed to the well-organized transition state assembly facilitated by the hydrogen-bonding interactions of the thiourea catalyst.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly and Ordered Structures in Solid-State

In the crystalline form, molecules of 1-Cyclohexyl-3-(4-methylphenyl)thiourea arrange themselves into ordered, three-dimensional structures. This self-assembly is a direct consequence of specific and directional intermolecular interactions, which collectively stabilize the crystal lattice.

The primary forces driving the self-assembly of thiourea (B124793) derivatives are intermolecular hydrogen bonds, particularly those involving the two N-H protons and the sulfur atom of the thiourea group. nih.govnih.gov

N-H…S Hydrogen Bonding : The most prominent interaction in the crystal structures of N,N'-disubstituted thioureas is the hydrogen bond between a nitrogen-bound hydrogen (N-H) of one molecule and the sulfur atom (S) of a neighboring molecule. nih.gov These N-H…S bonds are robust and directional, often linking molecules into one-dimensional chains or dimeric motifs. nih.govresearchgate.net In analogous structures, such as 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea, these interactions are observed to connect molecules into infinite polymeric chains. nih.gov The thione sulfur atom acts as a willing hydrogen bond acceptor, facilitating these well-defined patterns.

N-H…O Hydrogen Bonding : While this compound itself lacks an oxygen atom, related acylthiourea structures that contain a carbonyl group (C=O) frequently exhibit N-H…O hydrogen bonds. researchgate.net These interactions can compete with or complement the N-H…S bonds, leading to more complex and varied supramolecular architectures. researchgate.net The presence of both N-H…S and N-H…O hydrogen bonds in similar molecules highlights the versatility of the thiourea scaffold in forming structured assemblies. researchgate.net

A summary of typical hydrogen bond parameters found in related thiourea derivatives is presented below.

| Interaction Type | Donor-H...Acceptor | Typical Distance (Å) | Typical Angle (°) | Resulting Motif |

| Thiourea-Thiourea | N-H···S | 2.3 - 2.6 | 150 - 170 | Centrosymmetric Dimers, Chains nih.govresearchgate.net |

| Acylthiourea-Acylthiourea | N-H···O | 2.0 - 2.4 | 160 - 175 | Dimers researchgate.net |

Beyond the dominant hydrogen bonds, weaker interactions play a crucial role in consolidating the three-dimensional packing of the crystal structure. mdpi.com

π-π Stacking : The aromatic tolyl rings can interact with each other through π-π stacking. researchgate.net This type of interaction, which arises from the alignment of aromatic rings, can occur in either a face-to-face or an offset/T-shaped configuration. researchgate.netrsc.org Research on cyclohexyl-phenyl interactions has shown that saturated rings can also engage in favorable stacking interactions with aromatic residues, suggesting that the cyclohexyl ring could interact favorably with the tolyl ring system in the solid state. nih.gov These stacking forces, although weaker than hydrogen bonds, are vital for defining the final, compact crystal structure. researchgate.net

Anion Recognition and Binding Properties

The thiourea functional group is a well-established and highly effective motif for the recognition and binding of anions. researchgate.netacs.org This capability stems from the electronic properties of the two N-H groups, which can act in concert to form strong and directional hydrogen bonds with an anionic guest. core.ac.uk

The fundamental mechanism of anion binding by a thiourea group involves the formation of multiple hydrogen bonds between the two acidic N-H protons and the anion. core.ac.uknih.gov

The key factors governing this interaction are:

Hydrogen Bond Donation : The two N-H groups on the thiourea moiety serve as a bifurcated (two-pronged) hydrogen bond donor. This allows for the formation of a stable chelate-like complex with anions that have complementary geometries, such as carboxylates or halides. researchgate.net

N-H Acidity : The strength of the anion binding is directly related to the acidity of the N-H protons. bohrium.com In this compound, the electron-donating nature of the methyl group on the phenyl ring slightly reduces the acidity of the N-H protons compared to an unsubstituted phenyl ring. Conversely, attaching strong electron-withdrawing groups to the aryl ring would enhance the N-H acidity and generally lead to stronger anion binding. bohrium.comnih.gov

Conformational Complementarity : For effective binding, the receptor must adopt a conformation that presents the two N-H groups in a way that is geometrically complementary to the target anion. nih.gov The flexible bond rotations within the molecule allow it to form a binding cleft suitable for a specific anion.

The design of thiourea-based receptors for the selective binding of specific anions is a major focus of supramolecular chemistry. researchgate.netutlib.ee Several key principles guide the development of these selective hosts:

Tuning Acidity : As mentioned, the binding affinity can be modulated by altering the electronic properties of the substituents. Introducing electron-withdrawing groups (e.g., -NO2, -CF3) on the aromatic ring increases the acidity of the N-H protons, enhancing the hydrogen bond donor strength and leading to higher association constants with anions. bohrium.comnih.gov

Preorganization : Receptor selectivity can be significantly improved by reducing the flexibility of the host molecule. This is often achieved by incorporating the thiourea unit into a more rigid molecular framework or cleft. acs.orgbohrium.com A preorganized receptor has a lower entropic penalty upon binding, as it does not need to undergo significant conformational changes to create the binding pocket. bohrium.com

Incorporation of Signaling Units : For practical applications like sensing, the thiourea receptor is often functionalized with a chromophore or fluorophore. nih.gov Anion binding can then induce a change in the electronic properties of the signaling unit, resulting in a detectable color change (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). nih.govnih.gov

The principles for designing selective anion receptors based on the thiourea motif are summarized in the table below.

| Design Principle | Method | Desired Outcome |

| Enhance Binding Affinity | Add electron-withdrawing groups to the aryl ring (e.g., -NO2, -Cl, -CF3). bohrium.com | Increased N-H acidity, stronger hydrogen bonds. nih.gov |

| Improve Selectivity | Incorporate the thiourea into a rigid molecular scaffold or cleft. acs.org | Preorganization of binding site, reduced entropic cost of binding. bohrium.com |

| Enable Detection | Attach a chromophore or fluorophore to the receptor framework. nih.gov | Naked-eye or spectroscopic detection of the binding event. nih.gov |

| Increase Geometric Fit | Use linkers to create specific distances and angles between multiple thiourea units. | Matching the receptor's binding cavity to the size and shape of a target anion. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These calculations provide detailed information about the molecule's geometry, frontier molecular orbitals, and various reactivity descriptors.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict the properties of molecules and solids. For thiourea (B124793) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable conformation (geometry optimization), analyze the frontier molecular orbitals (HOMO and LUMO), and calculate global chemical reactivity descriptors. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For a related compound, 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), the HOMO-LUMO energy gap was calculated to be significant, indicating its bioactivity. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). researchgate.netnih.gov These descriptors help in understanding the molecule's behavior in chemical reactions. For instance, the electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons.

Table 1: Calculated Reactivity Descriptors for a Representative Thiourea Derivative (FPTT) Note: The following data is for 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) and is provided as a representative example.

| Descriptor | Value |

| Ionization Potential | 7.326 eV |

| Electron Affinity | 4.583 eV |

| Chemical Potential (μ) | -5.954 eV |

| Hardness (η) | 1.371 eV |

| Electrophilicity Index (ω) | 12.929 eV |

Data sourced from a study on a related thiourea derivative. researchgate.net

Computational methods can also predict spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool in structure elucidation. nih.gov Machine learning and DFT-based methods are commonly used for this purpose. nih.gov For thiourea derivatives, the chemical shifts of the protons and carbons can be calculated to aid in the interpretation of experimental NMR spectra. The chemical environment of each nucleus determines its chemical shift, and computational models can accurately predict these values. acs.orgresearchgate.net

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. These can be calculated using DFT and are often compared with experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies can help in assigning the absorption bands in the experimental spectra to specific vibrational modes of the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or DNA.

For 1-Cyclohexyl-3-(4-methylphenyl)thiourea, molecular docking can be used to predict its potential as a ligand for various biological targets. Thiourea derivatives have been shown to interact with a range of biological macromolecules, including enzymes like urease and protein kinases, as well as DNA. biointerfaceresearch.comnih.gov

Binding Affinity: The binding affinity is a measure of the strength of the interaction between a ligand and its target. It is often expressed as the binding free energy (ΔG) in kcal/mol, with more negative values indicating a stronger binding. Molecular docking programs can estimate the binding affinity, which can then be used to rank potential ligands. For example, in a study of N-allylthiourea derivatives, the compounds showed strong binding affinity to the BRAF (V600E) protein kinase. biointerfaceresearch.com

Interaction Modes: Molecular docking also provides information about the specific interactions between the ligand and the target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net Understanding these interactions is crucial for designing more potent and selective ligands. For instance, the thiourea moiety can act as both a hydrogen bond donor and acceptor, contributing to the binding of the ligand to the active site of a protein. acs.org

Table 2: Representative Binding Affinities of Thiourea Derivatives with Biological Targets Note: The following data is for various thiourea derivatives and is provided as a representative example.

| Thiourea Derivative | Target | Binding Affinity (kcal/mol) |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | BRAF (V600E) protein kinase | Not specified, but strong |

| 3-(4-methoxyphenyl)azetidine-containing thiourea | VEGFR-2 | -22.84 |

| Bis-thiourea derivative | DNA | Not specified, but strong interaction |

| Benzoylthiourea (B1224501) (DBTU) | PBP2a | < -5.75 |

| Benzoylthiourea (DBTU) | FaBH | < -4.79 |

Data sourced from studies on related thiourea derivatives. biointerfaceresearch.comfip.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information about the conformational changes and stability of molecules in different environments.

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and assess its stability in a solvent, such as water. researcher.lifenih.gov These simulations can reveal how the molecule changes its shape over time and which conformations are the most stable. The stability of the ligand-protein complex, as predicted by molecular docking, can also be further evaluated using MD simulations. nih.gov

The analysis of MD trajectories can provide insights into the flexibility of different parts of the molecule and the interactions with the surrounding solvent molecules. This information is valuable for understanding the molecule's behavior in a biological environment.

Dynamic Behavior of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide insights into the stability of a ligand-receptor complex, the nature of their interactions, and the conformational changes that may occur upon binding. While specific MD simulation studies on this compound were not found in the reviewed literature, the behavior of similar thiourea derivatives in complex with biological targets offers valuable insights.

Studies on other thiourea derivatives demonstrate that MD simulations are crucial for understanding their mechanism of action. For instance, MD simulations performed on 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) have been used to investigate its interaction with water molecules and its compatibility with pharmaceutical excipients. researchgate.net Such simulations analyze radial distribution functions (RDFs) to understand the intermolecular forces and stability of the compound in different environments. researchgate.net

In the context of ligand-receptor interactions, MD simulations can evaluate the stability of the binding pose predicted by molecular docking. For example, simulations on N-(phenylcarbamothioyl)-4-chloro-benzamide, a thiourea derivative, bound to the checkpoint kinase 1 (Chk1) receptor, showed better bond stability compared to the standard reference, hydroxyurea. jppres.com Similarly, simulations of glucose-conjugated thiourea derivatives with S. aureus DNA gyrase revealed active and stable interactions with key amino acid residues within the enzyme's active site, such as Ala1083, Glu1088, and Met1121. rsc.org These simulations typically run for nanoseconds to observe the dynamic stability of the ligand within the receptor's binding pocket, monitoring metrics like the root-mean-square deviation (RMSD) to ensure the complex remains stable throughout the simulation. jppres.com The interactions identified, predominantly hydrogen bonds, are critical for the ligand's inhibitory activity. rsc.org

For a compound like this compound, MD simulations would be expected to reveal the stability of the cyclohexyl and 4-methylphenyl groups within a receptor's binding site. The thiourea core is a known hydrogen bond donor and acceptor, and simulations would highlight the specific N-H and C=S interactions with receptor residues that stabilize the complex. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com These models are instrumental in predicting the activity of new molecules and guiding the synthesis of more potent and selective analogs.

Development of Predictive Models Linking Molecular Descriptors to Biological Activities

While a specific QSAR model for this compound has not been detailed in the available literature, numerous studies on other series of thiourea derivatives have successfully developed predictive models for various biological activities, including anticancer, anti-HIV, and antimicrobial effects. sciencepg.combenthamdirect.comresearchgate.net

These models are typically developed using statistical methods like Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or more complex machine learning approaches like Artificial Neural Networks (ANN). sciencepg.combenthamdirect.com The process involves calculating a wide range of molecular descriptors for each compound in a series and then identifying the subset of descriptors that best correlates with the observed biological activity (e.g., IC₅₀ values). nih.gov

A QSAR study on a series of thiourea derivatives with anticancer activity against liver cancer cells developed a robust MLR model. sciencepg.com The model's statistical quality was high (R² = 0.906), indicating a strong correlation between the selected descriptors and the anticancer activity. sciencepg.com Another study on thiourea derivatives with anti-HIV activity also yielded a statistically significant 2D-QSAR model (r² = 0.964) using the GFA method. benthamdirect.com

The molecular descriptors found to be significant in these models provide a quantitative basis for understanding the activity. Common descriptors that contribute to the biological activity of thiourea derivatives are summarized in the table below.

| Descriptor Category | Specific Descriptor | Biological Activity Context | Reference |

| Lipophilicity | LogP | Crucial for membrane permeability and reaching the target site; a key predictor in anticancer and anti-malarial models. | sciencepg.comnih.gov |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons; important for anti-HIV activity. | benthamdirect.com |

| Topological | Radius of Gyration (RadOfGyration) | A measure of molecular size and shape; contributes to anti-HIV cytotoxicity models. | benthamdirect.com |

| Topological | E-state Indices (e.g., S_ssCH2, S_aaCH) | Encodes information about the electronic and topological state of atoms; significant for anti-HIV activity. | benthamdirect.com |

| Constitutional | Number of Atoms | A basic descriptor related to molecular size, found to be relevant in an anticancer QSAR model. | sciencepg.com |

| Geometric | Bond Lengths (e.g., d(C=N2)) | Precise geometric features of the thiourea backbone that can influence receptor binding and anticancer activity. | sciencepg.com |

This table is generated based on data from QSAR studies on various thiourea derivatives.

These predictive models, once validated, can be used to screen virtual libraries of new thiourea compounds, prioritizing the synthesis of those predicted to have the highest activity.

Identification of Key Structural Features for Enhanced Activity

QSAR and Structure-Activity Relationship (SAR) studies on thiourea derivatives have identified several key structural features that are critical for enhancing their biological activity. These findings provide a roadmap for the rational design of new, more effective compounds.

Lipophilicity and Substituents: Lipophilicity, often quantified as LogP, is a consistently crucial factor. In a study on anti-leishmanial thiourea derivatives, the lipophilicity of substituents was a determinant for activity. mdpi.com Similarly, for anti-malarial urea (B33335) derivatives, lipophilicity was identified as a key driver of improved activity, although excessively high lipophilicity could lead to poor solubility. nih.gov For this compound, the cyclohexyl group contributes significantly to its lipophilic character, which could be a key feature for its biological profile.

Steric and Electrostatic Fields: Molecular Field Analysis (MFA), a 3D-QSAR technique, has shown that both steric and electrostatic fields play a major role in determining the activity of anti-HIV thiourea derivatives. benthamdirect.com This implies that the size, shape, and charge distribution of the substituents on the thiourea scaffold are critical for favorable interaction with the biological target. The placement of electron-withdrawing groups on the phenyl ring is a common strategy to modulate these properties. wikipedia.org

Spacer and Backbone Geometry: The geometry of the thiourea core and any linkers or spacers is vital. In one series of anti-leishmanial compounds, the number of spacer carbons between the thiourea group and another functional moiety was found to be a crucial factor in maintaining activity. mdpi.com The thiourea unit itself can adopt different conformations (e.g., trans-cis geometry), which can be stabilized by intramolecular hydrogen bonds, forming a pseudo-planar ring structure that influences how the molecule fits into a receptor's binding site. nih.gov

Specific Functional Groups: The introduction of specific functional groups can dramatically enhance activity. For example, incorporating a piperazine (B1678402) ring into a series of thiourea derivatives enhanced both the potency and selectivity against Leishmania amazonensis. mdpi.com The 4-methyl group on the phenyl ring of this compound is an important structural feature that influences the electronic properties and steric profile of the molecule, likely impacting its binding affinity to target receptors.

Investigation of Biological Activity Mechanisms and Structure Activity Relationships Sar

Anticancer Activity and Molecular Mechanisms

Thiourea (B124793) derivatives represent a class of compounds with significant potential in cancer therapy. Their cytotoxic effects are often attributed to their ability to interfere with fundamental biological processes in cancer cells.

The anticancer effects of thiourea derivatives are frequently linked to their ability to inhibit key proteins involved in cancer progression. nih.gov Kinases, for instance, are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Some thiourea derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis, the process by which new blood vessels form to supply tumors with nutrients. nih.gov Other related compounds have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) kinase, which is involved in cell growth and proliferation. nih.gov

Sirtuin-1 (SIRT1), a class III histone deacetylase, is another important target in cancer therapy. SIRT1 plays a complex role in cellular processes, including the deacetylation of tumor suppressors like p53. nih.gov By inhibiting SIRT1, certain compounds can lead to the activation of p53, which in turn can induce apoptosis (programmed cell death) in cancer cells. nih.gov The interaction of thiourea derivatives with SIRT1 has been explored, with some studies suggesting that these compounds can act as inhibitors, thereby presenting a potential mechanism for their anticancer effects. jppres.com For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been studied for its cytotoxic effects, with SIRT1 being one of its molecular targets. jppres.com

Sirtuins are recognized as regulators of tumor cell metabolism, proliferation, and angiogenesis. nih.gov SIRT1, in particular, can deacetylate various proteins that influence these processes, including transcription factors like FOXO1 and the tumor suppressor p53. nih.gov The modulation of SIRT1 activity by small molecules like thiourea derivatives can therefore have significant implications for controlling tumor growth and angiogenesis. nih.gov

One of the mechanisms by which some anticancer agents exert their effects is through direct interaction with DNA. nih.govwikipedia.org Intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. wikipedia.org This insertion can cause structural distortions in the DNA, such as unwinding and separation of the base pairs, which can interfere with DNA replication and transcription, ultimately leading to cell death. nih.govwikipedia.org Molecules that are typically good DNA intercalators are polycyclic, aromatic, and planar. wikipedia.org

Certain chemotherapeutic drugs, such as doxorubicin (B1662922) and daunorubicin, function as DNA intercalators to inhibit the replication of rapidly dividing cancer cells. wikipedia.org While the specific DNA intercalation properties of 1-Cyclohexyl-3-(4-methylphenyl)thiourea are not extensively detailed, the broader class of cytotoxic compounds often relies on mechanisms that induce DNA damage. nih.gov DNA damaging agents can lead to cell death through various pathways, including the induction of apoptosis and mitotic catastrophe. nih.gov The ability of thiourea derivatives to induce apoptosis in cancer cells suggests that DNA damage could be a contributing factor to their cytotoxic activity. nih.gov

Thiourea derivatives can exert their anticancer effects by modulating various cellular signaling pathways that are critical for cancer cell survival and proliferation. The induction of apoptosis is a key mechanism of action for many anticancer compounds. nih.govnih.gov Studies on certain thiourea analogues have shown that they can trigger apoptosis in cancer cells, as evidenced by assays that measure markers of programmed cell death. nih.gov For example, some 3-(trifluoromethyl)phenylthiourea (B159877) derivatives have been observed to be potent inducers of late apoptosis in colon cancer cell lines. nih.gov

Furthermore, thiourea compounds can influence the secretion of signaling molecules like interleukin-6 (IL-6), which is involved in inflammation and can promote tumor growth. nih.gov A study on a series of 3-(trifluoromethyl)phenylthiourea analogs found that these compounds acted as inhibitors of IL-6 secretion in colon cancer cells. nih.gov The modulation of signaling pathways can also involve the induction of autophagy, a cellular process of self-degradation that can either promote cell survival or lead to cell death depending on the context. mdpi.com In some cancer cells, the induction of autophagy by therapeutic agents is linked to the activation of apoptosis. mdpi.com

The p53 pathway is a critical signaling network in cancer, and its activation can lead to cell cycle arrest and apoptosis. nih.gov As mentioned earlier, the inhibition of SIRT1 by certain compounds can lead to the activation of p53. nih.gov Another important signaling pathway in cancer is the β-catenin pathway, which is involved in cell adhesion and gene transcription. nih.gov Some studies have shown that SIRT1 can suppress β-catenin signaling, suggesting another avenue through which SIRT1 inhibitors could exert their anticancer effects. nih.gov

The anticancer potency of thiourea derivatives can be significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical modifications that lead to enhanced biological activity. For thiourea analogues, several key structural features have been identified as being important for their cytotoxic effects.

The nature and position of substituents on the phenyl rings of 1,3-disubstituted thioureas play a crucial role in their anticancer activity. nih.gov The introduction of electron-withdrawing groups, such as halogens (chlorine, fluorine) or trifluoromethyl (CF3) groups, to the terminal phenyl rings has been found to enhance cytotoxicity. nih.govnih.gov For instance, derivatives with 3,4-dichloro-phenyl and 4-CF3-phenyl substituents have shown high activity against various cancer cell lines. nih.gov Similarly, the presence of a 3,5-di-CF3 moiety has been associated with potent cytotoxic effects. nih.gov

The position of these substituents also matters. For example, in a series of bis-thiourea derivatives, meta-substituted compounds were generally found to be more active than their para-substituted counterparts. nih.gov The type of halogen can also influence activity, with different halogens showing varying effects depending on the cancer cell line being studied. mdpi.com

The following table summarizes some of the key structure-activity relationships observed for thiourea analogues:

| Structural Modification | Effect on Anticancer Activity | Reference |

| Addition of electron-withdrawing groups (e.g., halogens, CF3) to the phenyl ring | Generally enhances cytotoxic activity. | nih.govnih.gov |

| Presence of 3,4-dichloro-phenyl or 4-CF3-phenyl substituents | High activity against several cancer cell lines. | nih.gov |

| Incorporation of a 3,5-di-CF3 moiety | Potent cytotoxic effects. | nih.gov |

| meta vs. para substitution in bis-thioureas | meta-isomers tend to be more active than para-isomers. | nih.gov |

| Halogenation at different positions on the aromatic ring | Can shift functional activity towards antagonism at certain receptors. | researchgate.net |

These SAR studies provide valuable insights for the rational design of new and more potent thiourea-based anticancer agents. nih.gov

Antimicrobial Activity and Mechanisms

In addition to their anticancer properties, thiourea derivatives have also been investigated for their antimicrobial activity against a range of pathogenic microorganisms.

Thiourea derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Several studies have reported the efficacy of these compounds against clinically relevant pathogens such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli. nih.govscielo.org.armdpi.com

The antibacterial effect of thiourea derivatives can be influenced by their structural features. For example, the presence of a cyclohexyl group and different substituents on the phenyl ring can modulate the antimicrobial spectrum and potency. cabidigitallibrary.org In some cases, the antibacterial activity is attributed to the thiourea functional group itself. scielo.org.ar

The mechanism of antibacterial action can involve the disruption of the bacterial cell wall. nih.govresearchgate.net For instance, a thiourea derivative designated as TD4 was shown to disrupt the integrity of the cell wall of methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This compound also demonstrated potent activity against various strains of S. aureus and Enterococcus faecalis. nih.gov

The following table provides a summary of the antibacterial activity of some thiourea derivatives against selected pathogenic strains:

| Thiourea Derivative Type | Target Bacteria | Observed Activity | Reference |

| Thiourea derivatives with a 3-amino-1H-1,2,4-triazole scaffold | Staphylococcus aureus, Staphylococcus epidermidis | High inhibition with MIC values in the range of 4-32 µg/mL. | nih.gov |

| General thiourea derivatives | Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli | Inhibition of bacterial growth. | scielo.org.ar |

| Thiourea derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity with MIC values of 2-16 µg/mL. | nih.govresearchgate.net |

| Thiourea derivative ligands and their metal complexes | Staphylococcus aureus, Bacillus cereus, Escherichia coli | Display a wide range of antibacterial activity. | mdpi.com |

| 1,2,4-triazolin-5-thione derivative (copper complex) | Gram-positive bacteria | Moderate antibacterial effect with MIC values of 250-500 µg/mL. | nih.gov |

These findings highlight the potential of thiourea derivatives as a source for the development of new antibacterial agents to combat pathogenic bacteria, including drug-resistant strains. nih.gov